5-(Aminomethyl)-2-methylpyrimidin-4-amine
Overview
Description
Monocesium arsenate, 2h-labeled, is a chemical compound that contains cesium and arsenate ions. The “2h-labeled” designation indicates that the compound has been labeled with deuterium, a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of monocesium arsenate, 2h-labeled, typically involves the reaction of cesium hydroxide with arsenic acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium. The general reaction can be represented as follows:
CsOH+H3AsO4→CsH2AsO4+H2O
In this reaction, cesium hydroxide reacts with arsenic acid to form monocesium arsenate and water. The incorporation of deuterium can be achieved by using deuterated reagents, such as deuterated water (D2O) or deuterated acids .
Industrial Production Methods
Industrial production of monocesium arsenate, 2h-labeled, involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Monocesium arsenate, 2h-labeled, undergoes various chemical reactions, including oxidation, reduction, and substitution. Some of the common reactions are:
Oxidation: Monocesium arsenate can be oxidized to form higher oxidation state compounds, such as cesium arsenate(V).
Reduction: It can be reduced to form lower oxidation state compounds, such as cesium arsenite.
Substitution: Monocesium arsenate can undergo substitution reactions where the arsenate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are commonly used.
Substitution: Substitution reactions often involve reagents like sodium chloride (NaCl) or potassium nitrate (KNO3) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of monocesium arsenate can yield cesium arsenate(V), while reduction can produce cesium arsenite .
Scientific Research Applications
Monocesium arsenate, 2h-labeled, has several scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate the uptake and metabolism of arsenic compounds in organisms.
Medicine: Potential use in medical research to develop arsenic-based therapies for certain diseases.
Industry: Utilized in industrial processes for the synthesis of high-purity arsenic compounds and materials
Mechanism of Action
The mechanism of action of monocesium arsenate, 2h-labeled, involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The incorporation of deuterium allows researchers to trace the compound’s movement and transformation within the system, providing valuable insights into its behavior and effects .
Comparison with Similar Compounds
Monocesium arsenate, 2h-labeled, can be compared with other similar compounds, such as:
Dicesium arsenate: Contains two cesium ions per arsenate ion, differing in stoichiometry and properties.
Cesium dihydrogen arsenate: Contains two hydrogen atoms per arsenate ion, affecting its chemical behavior.
Arsenic trioxide: A different arsenic compound with distinct properties and applications
Monocesium arsenate, 2h-labeled, is unique due to its deuterium labeling, which provides specific advantages in research applications, such as enhanced tracing and analysis capabilities .
Properties
IUPAC Name |
5-(aminomethyl)-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHTVFCSKFMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241713 | |
Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-02-3 | |
Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-methylpyrimidine-5-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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